2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide
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Overview
Description
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a complex organic compound that features a benzamide core with a morpholine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and appropriate catalysts.
Formation of the Benzamide Core: The final step involves the coupling of the morpholine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Phenyl halides with a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide
- N-(3-(2-phenylmorpholino)propyl)benzamide
Uniqueness
2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzamide core can affect its binding affinity and selectivity for molecular targets.
Biological Activity
2-Methyl-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C18H24N2O
- Molecular Weight : Approximately 288.4 g/mol
- Functional Groups : Benzamide and morpholine moieties, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Potential modulation of enzyme activity involved in metabolic pathways.
- Receptors : Binding to specific receptors may influence neurotransmitter release and cellular signaling pathways.
- Ion Channels : Preliminary studies suggest it may affect potassium channels, impacting neuronal excitability and muscle contraction.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated against various strains, showing promising results.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 40 | 29 |
Escherichia coli | 50 | 24 |
Pseudomonas aeruginosa | 45 | 30 |
Klebsiella pneumoniae | 55 | 19 |
This data indicates that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have also suggested anticancer properties, particularly in inhibiting the growth of cancer cell lines. The compound was tested against various tumor cell lines, including MCF7 (breast cancer) and HL60 (leukemia), showing dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
HL60 | 10 |
These findings highlight the potential of this compound in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against common pathogens. The results confirmed its effectiveness comparable to standard antibiotics like ceftriaxone .
- Cancer Cell Inhibition : Another investigation focused on the compound's ability to inhibit tumor growth in vitro. The study utilized various concentrations and reported significant reductions in cell viability across multiple cancer types .
Properties
IUPAC Name |
2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-5-6-11-19(17)21(24)22-12-7-13-23-14-15-25-20(16-23)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGZPZBAGOOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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